Ethyl 2-oxospiro[3.5]nonane-7-carboxylate
CAS No.: 1615656-09-1
Cat. No.: VC4577543
Molecular Formula: C12H18O3
Molecular Weight: 210.273
* For research use only. Not for human or veterinary use.
![Ethyl 2-oxospiro[3.5]nonane-7-carboxylate - 1615656-09-1](/images/structure/VC4577543.png)
Specification
CAS No. | 1615656-09-1 |
---|---|
Molecular Formula | C12H18O3 |
Molecular Weight | 210.273 |
IUPAC Name | ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
Standard InChI | InChI=1S/C12H18O3/c1-2-15-11(14)9-3-5-12(6-4-9)7-10(13)8-12/h9H,2-8H2,1H3 |
Standard InChI Key | XIHRFEOLJDNEHF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCC2(CC1)CC(=O)C2 |
Introduction
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate is a chemical compound with the CAS number 1615656-09-1. It belongs to the spiro compound class, which is characterized by a ring structure where two rings share a single atom. This compound is specifically a spiro[3.5]nonane derivative, featuring an ethyl ester group attached to the carboxylate moiety.
Chemical Data Table
Property | Value |
---|---|
CAS Number | 1615656-09-1 |
Molecular Formula | C12H18O3 |
Molecular Weight | 210.27 g/mol |
Storage Conditions | Sealed, 2-8°C |
Boiling Point | Not available |
Hazard Statements | H315, H319, H335 |
Synthesis and Preparation
The synthesis of spiro compounds often involves complex reactions, such as cyclization processes. While specific synthesis details for Ethyl 2-oxospiro[3.5]nonane-7-carboxylate are not widely documented, similar spiro compounds are typically prepared through multi-step reactions involving ring closure and functional group modifications .
Safety and Handling
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate is classified with hazard statements H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation . Proper handling requires protective equipment and adherence to safety protocols to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume